molecular formula C9H12N4S B13482587 4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B13482587
M. Wt: 208.29 g/mol
InChI Key: LQPWVYUGKWHKRQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a thiophene ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the thiophene ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,5-dimethylthiophene with a suitable triazole precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene-triazole derivatives and heterocyclic compounds with similar structural motifs. Examples include:

Uniqueness

The uniqueness of 4,5-Dimethyl-3-(1-methyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups and the triazole ring provides a distinct electronic environment, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

4,5-dimethyl-3-(2-methyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C9H12N4S/c1-5-6(2)14-8(10)7(5)9-11-4-12-13(9)3/h4H,10H2,1-3H3

InChI Key

LQPWVYUGKWHKRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C2=NC=NN2C)N)C

Origin of Product

United States

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